molecular formula C7H13N5OS B14456165 N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide CAS No. 76029-24-8

N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide

Cat. No.: B14456165
CAS No.: 76029-24-8
M. Wt: 215.28 g/mol
InChI Key: YHKYKATVKVZYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide is a chemical compound characterized by the presence of a tetrazole ring and an acetamide group The tetrazole ring is a five-membered ring containing four nitrogen atoms and one sulfur atom, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or hydrazines, in the presence of sulfur sources. Common reagents include sodium azide and sulfur-containing compounds.

    Attachment of the Butyl Chain: The butyl chain is introduced through alkylation reactions, where an appropriate butyl halide reacts with the tetrazole intermediate.

    Acetylation: The final step involves the acetylation of the butyl-tetrazole intermediate using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced to form dihydrotetrazoles or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the acetamide group under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotetrazoles and other reduced derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in heterocyclic chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide can be compared with other tetrazole-containing compounds:

    N-[3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]hexanamide: Similar structure but with a phenyl group instead of a butyl chain.

    2-(Methylsulfanyl)-N-[3-(5-sulfanylidene-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide: Contains a methylsulfanyl group and a propanamide moiety.

    2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides: Features a bis-tetrazole structure with acetamide groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of a tetrazole ring and an acetamide group, which imparts distinct chemical and biological properties

Properties

CAS No.

76029-24-8

Molecular Formula

C7H13N5OS

Molecular Weight

215.28 g/mol

IUPAC Name

N-[4-(5-sulfanylidene-2H-tetrazol-1-yl)butyl]acetamide

InChI

InChI=1S/C7H13N5OS/c1-6(13)8-4-2-3-5-12-7(14)9-10-11-12/h2-5H2,1H3,(H,8,13)(H,9,11,14)

InChI Key

YHKYKATVKVZYHW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCN1C(=S)N=NN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.